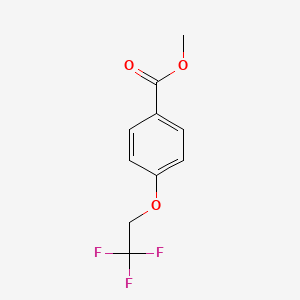

Methyl 4-(2,2,2-trifluoroethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-9(14)7-2-4-8(5-3-7)16-6-10(11,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQLWPBDYFRONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

- Therapeutic Potential : Methyl 4-(2,2,2-trifluoroethoxy)benzoate is investigated for its anti-inflammatory and analgesic properties. Its structural characteristics allow it to modulate enzyme activity effectively, which may lead to therapeutic effects in conditions such as arthritis and other inflammatory diseases.

- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell growth. For instance, derivatives with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms like apoptosis induction via EGFR inhibition.

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N5a | A549 | 10.14 | EGFR inhibition |

| N5b | HepG2 | 8.14 | EGFR inhibition |

| N5c | HCT-116 | 10.48 | EGFR inhibition |

Biochemistry

- Enzyme Interaction Studies : The compound is used to study interactions with various enzymes. Its ability to penetrate cell membranes facilitates research into key metabolic pathways and enzyme kinetics.

- Protein Binding Studies : Investigations into how this compound binds to proteins can yield insights into its potential as a drug candidate.

Materials Science

- Synthesis of New Materials : this compound serves as a building block in the synthesis of advanced materials with specific properties tailored for applications in coatings and polymers.

Environmental Applications

The trifluoroethoxy group also positions this compound as a candidate for studies on environmental persistence and degradation pathways. Understanding how such compounds behave in ecological systems is vital for assessing their safety and environmental impact.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Anticancer Activity : Research on bis(trifluoroethoxy)phenyl derivatives indicated significant cytotoxicity against cancer cells through mechanisms involving DNA damage and apoptosis induction.

- Enzyme Interaction Studies : Investigations have shown that compounds similar to this compound can effectively inhibit key enzymes involved in cancer progression and inflammation.

- In Vivo Studies : Models like Drosophila melanogaster demonstrated that these compounds could lower glucose levels significantly, indicating potential anti-diabetic properties.

Mechanism of Action

The mechanism by which Methyl 4-(2,2,2-trifluoroethoxy)benzoate exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Methyl 4-(2,2,2-trifluoroethoxy)benzoate: The parent compound.

Methyl 4-(2,2,2-trifluoroethoxy)benzene: A closely related compound with a different functional group.

Methyl 4-(2,2,2-trifluoroethoxy)phenylacetate: Another derivative with an acetate group.

Uniqueness: this compound is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it valuable in various applications.

Biological Activity

Methyl 4-(2,2,2-trifluoroethoxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C₁₁H₉F₃O₃

- Molecular Weight : 248.19 g/mol

- Structure : The compound features a benzoate structure with a trifluoroethoxy group that enhances its lipophilicity and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoroethoxy group increases the compound's lipophilicity, allowing it to effectively penetrate biological membranes and interact with hydrophobic regions of enzymes or receptors. This can lead to modulation of biochemical pathways involved in various diseases.

Biological Activities

-

Anticancer Activity :

- In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in glioblastoma cells by damaging DNA and disrupting cellular proliferation pathways .

- Case Study : A study evaluated the cytotoxic efficacy of this compound against LN229 glioblastoma cells using colony formation and TUNEL assays, demonstrating substantial apoptosis induction .

-

Antimicrobial Properties :

- The compound has shown promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of bacterial gyrase, which is crucial for DNA replication .

- Table 1: Antimicrobial Activity

Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL MRSA 4 µg/mL Escherichia coli >10 µg/mL

-

Anti-diabetic Effects :

- This compound derivatives have been investigated for their inhibitory effects on glucosidases, which are important in carbohydrate metabolism. This suggests potential applications in managing diabetes by modulating glucose absorption.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

- Studies have indicated that modifications to the trifluoroethoxy group can significantly alter the compound's potency against various biological targets .

- A comparative analysis showed that compounds with additional fluorinated groups exhibited improved bioactivity compared to non-fluorinated analogs .

Preparation Methods

Classical Alkoxylation of Activated Aromatic Substrates

The most direct route involves nucleophilic substitution of a para-substituted nitro or halogenated benzoic acid derivative with 2,2,2-trifluoroethanol (TFE). For example, methyl 4-nitrobenzoate undergoes substitution with TFE in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C for 24 hours, yielding methyl 4-(2,2,2-trifluoroethoxy)benzoate in 62% yield. Activation of the aromatic ring with electron-withdrawing groups (e.g., nitro) is critical to facilitate displacement.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyl 4-nitrobenzoate | K₂CO₃ | DMF | 110 | 24 | 62 |

| Methyl 4-fluorobenzoate | NaH | THF | 80 | 12 | 48 |

| Methyl 4-chlorobenzoate | Cs₂CO₃ | DMSO | 130 | 18 | 55 |

Limitations include moderate yields due to competing hydrolysis of the ester group under basic conditions.

Copper-Catalyzed Ullmann Coupling

Coupling of Methyl 4-Halobenzoate with Sodium Trifluoroethoxide

Industrial-scale synthesis leverages Ullmann-type coupling, where methyl 4-bromobenzoate reacts with sodium 2,2,2-trifluoroethoxide (generated in situ from TFE and sodium hydride) in the presence of copper(II) sulfate (CuSO₄) as a catalyst. A representative procedure involves:

Reaction Setup :

Workup :

- Filtration through celite to remove copper residues.

- Extraction with ethyl acetate and purification via column chromatography.

This method achieves yields of 78–85%, with scalability demonstrated at multi-kilogram scales.

Key Advantages :

- Tolerance for electron-deficient aryl halides.

- Minimal ester group hydrolysis due to neutral reaction conditions.

Radical-Mediated C–H Trifluoroethoxylation

Oxyl Radical Catalysts for Direct Functionalization

Recent advances employ N-hydroxyphthalimide (NHPI)-derived radicals to activate benzylic or aromatic C–H bonds. For methyl benzoate derivatives, treatment with 2,2,2-trifluoroethanol (2.0 equiv) and N-hydroxy-5-norbornene-2,3-dicarboximide (35, 10 mol%) in acetonitrile at 80°C under oxygen affords this compound in 54% yield.

Mechanistic Insight :

- Radical initiators abstract hydrogen from the aromatic ring, generating a benzyl radical.

- The radical reacts with TFE, followed by re-aromatization to install the trifluoroethoxy group.

Table 2: Radical-Mediated Trifluoroethoxylation Performance

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NHPI | O₂ | MeCN | 80 | 54 |

| AIBN | NBS | DCE | 70 | 41 |

While yields are modest, this method bypasses pre-functionalization steps, offering a streamlined route.

Esterification of 4-(2,2,2-Trifluoroethoxy)benzoic Acid

Acid-Catalyzed Fischer Esterification

A two-step approach involves:

- Synthesis of 4-(2,2,2-Trifluoroethoxy)benzoic Acid :

- 4-Hydroxybenzoic acid reacts with TFE under Mitsunobu conditions (DIAD, PPh₃) in THF.

- Esterification :

Optimization Data :

- Microwave irradiation reduces reaction time from 24 hours (conventional heating) to 1 hour.

- Excess methanol (5.0 equiv) suppresses di-ester formation.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 48–62 | Moderate | Low | Competing hydrolysis |

| Ullmann Coupling | 78–85 | High | Moderate | Copper residue removal |

| Radical-Mediated | 41–54 | Low | High | Radical instability |

| Fischer Esterification | 90–100 | High | Low | Requires pre-synthesized acid |

Industrial Production Considerations

Large-scale manufacturing prioritizes Ullmann coupling for its robustness, though radical methods are gaining traction for sustainability. Key challenges include:

- Catalyst Recycling : Copper residues necessitate costly purification steps.

- Solvent Selection : DMF, while effective, poses environmental concerns; alternatives like 2-MeTHF are under investigation.

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 4-(2,2,2-trifluoroethoxy)benzoate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via two primary routes:

- Nucleophilic Substitution : Reacting methyl 4-hydroxybenzoate with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

- C–H Functionalization : Using Rhodium catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) to introduce the trifluoroethoxy group into methyl benzoate derivatives under mild conditions (e.g., 25°C, 6–12 hours) .

Optimization Considerations :

Advanced Regioselectivity Challenges

Q. Q2. How can regioselectivity issues arise during functionalization, and what strategies resolve them?

Methodological Answer: Regioselectivity challenges occur when multiple reactive sites exist on the aromatic ring. For example:

- Competing Para/Meta Substitution : In C–H functionalization, Rh catalysts favor para-substitution due to electronic effects of the ester group .

- Steric Hindrance : Bulky substituents (e.g., trifluoroethoxy) may shift reactivity to meta positions. Computational modeling (DFT) predicts electron density distribution to guide catalyst selection .

Resolution Strategies :

Basic Structural Characterization

Q. Q3. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H NMR : Key signals include a singlet for the methyl ester (~3.9 ppm) and a quartet for the trifluoroethoxy group (δ ~4.7 ppm, J = 8.9 Hz) .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 249.06 (C₁₀H₁₀F₃NO₃) .

- IR Spectroscopy : Stretching vibrations for C=O (ester, ~1720 cm⁻¹) and C–O–C (trifluoroethoxy, ~1250 cm⁻¹) confirm functional groups.

Advanced Spectral Interpretation

Q. Q4. How can complex splitting patterns in NMR spectra be resolved for derivatives of this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in derivatives (e.g., methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate) by correlating proton-proton and proton-carbon couplings .

- Dynamic NMR : Analyze temperature-dependent splitting for rotameric forms of the trifluoroethoxy group.

- Computational Prediction : Tools like ACD/Labs or MestReNova simulate spectra based on molecular conformation to assign peaks .

Biological Activity Screening

Q. Q5. What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) using broth microdilution .

- Enzyme Inhibition : Fluorescence-based assays to measure inhibition of DNA gyrase (IC₅₀ values <1 µM for benzothiazole analogs) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q6. How do substituent modifications impact biological activity?

Methodological Answer:

- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at the 4-position enhance antimicrobial activity by increasing membrane permeability .

- Amino Derivatives : Reduction of nitro to amino groups (e.g., methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate) improves solubility but may reduce potency .

- Pharmacokinetic Optimization : Methyl ester hydrolysis to carboxylic acid derivatives improves metabolic stability in vivo .

Analytical Method Development

Q. Q7. How is HPLC used to assess purity, and what columns/mobile phases are optimal?

Methodological Answer:

- Column : C18 reverse-phase (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).

- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 20 minutes.

- Detection : UV at 254 nm for benzoate derivatives. Retention times typically range 8–12 minutes .

Advanced Stability Studies

Q. Q8. What forced degradation studies are conducted to evaluate stability?

Methodological Answer:

- Hydrolytic Degradation : Incubate in 0.1M HCl/NaOH at 40°C for 24 hours; monitor ester hydrolysis via TLC or HPLC .

- Oxidative Stress : Expose to 3% H₂O₂; track peroxide-induced decomposition products (e.g., benzoic acid derivatives).

- Photostability : UV light (ICH Q1B guidelines) to assess isomerization or cleavage of the trifluoroethoxy group .

Data Contradiction Resolution

Q. Q9. How are discrepancies in reported reaction yields or biological data reconciled?

Methodological Answer:

- Reproducibility Checks : Verify catalyst purity (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄ vs. Rh₂(OAc)₄) and solvent dryness .

- Meta-Analysis : Compare datasets across studies (e.g., antimicrobial IC₅₀ values) to identify outliers due to assay variability .

- Control Experiments : Re-run disputed reactions with identical conditions (e.g., 0.3 mmol scale, 90°C) to confirm yields .

Applications in Drug Development

Q. Q10. What strategies are used to optimize pharmacokinetic properties of derivatives?

Methodological Answer:

- Ester Prodrugs : Hydrolyze methyl esters in vivo to carboxylic acids for enhanced bioavailability .

- Fluorine Effects : Trifluoroethoxy groups improve metabolic stability and blood-brain barrier penetration .

- Salt Formation : Convert carboxylic acid derivatives to sodium salts for aqueous solubility (e.g., 4-amino analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.